氟西汀草酸盐

描述

Fluoxetine, sold under the brand name Prozac among others, is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class . It is used for the treatment of major depressive disorder, obsessive–compulsive disorder (OCD), anxiety, bulimia nervosa, panic disorder, and premenstrual dysphoric disorder .

Molecular Structure Analysis

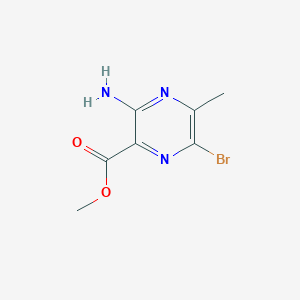

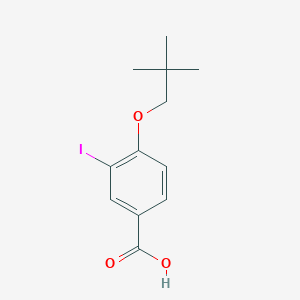

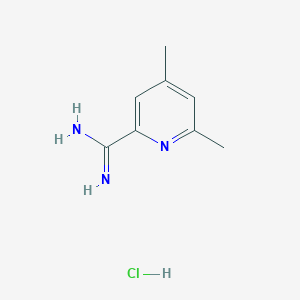

The molecular formula of Fluoxetine is C17H18F3NO . The molecular formula of (S)-fluoxetine oxalate is C19H20F3O5 . Fluoxetine has a racemic mixture of chirality .Chemical Reactions Analysis

The analysis of racemic fluoxetine hydrochloride by mass spectrometry gave a main peak of exactly the same m/z value as that observed for either enantiomer in pure form . Fluoxetine exerts its antioxidant effects through a combination of mechanisms, involving direct ROS scavenging, modulation of the expression and functioning of enzymatic and non-enzymatic components of the endogenous antioxidant defense system, and/or enhancement of the serotonin antioxidant .Physical And Chemical Properties Analysis

Fluoxetine has a molar mass of 309.332 g·mol−1 . It has a melting point of 179 to 182°C and a boiling point of 395°C .科学研究应用

神经保护和神经可塑性效应

- 恢复成人视觉皮层的可塑性:发现氟西汀可以恢复成年大鼠的双眼优势可塑性,并促进成年弱视动物的视觉功能恢复。这些效应伴随着视觉皮层中皮质内抑制的减少和脑源性神经营养因子的表达增加,提示在治疗弱视和情绪障碍方面具有潜在应用 (Vetencourt 等人,2008)。

抗炎、抗氧化和抗凋亡特性

- 抗炎、抗氧化和抗凋亡活性:研究强调了氟西汀在神经保护中的作用,其抗炎特性类似于标准药物,且具有抗氧化特性。它有助于治疗作用并保护免受与压力相关的健康状况的影响。此外,它显示出抗凋亡特性,增强神经元存活并减少凋亡介质 (Caiaffo 等人,2016)。

对细胞周期和癌症研究的影响

- G0/G1 细胞周期停滞和化疗增敏:氟西汀已在肿瘤细胞中显示出抗增殖活性,并且可以诱导 G0/G1 期细胞周期停滞。它使环磷酰胺在药物敏感细胞中的作用敏感化并介导凋亡。氟西汀破坏 skp2-CKS1 组装,导致细胞周期蛋白 E 积累和细胞周期蛋白 A 下调,提示在癌症治疗中具有潜在作用 (Krishnan 等人,2008)。

脑损伤中的神经保护

- 缺血后脑中的神经保护:氟西汀在大鼠脑缺血模型中显示出显着的神经保护作用。它减少梗塞体积,改善运动障碍和神经功能缺损。这些作用与其抗炎特性有关,包括抑制小胶质细胞活化和促炎标志物的表达 (Lim 等人,2009)。

表观遗传和发育影响

- 对 DNA 甲基化和发育的影响:产前接触氟西汀会影响大鼠脑区的 DNA 甲基化,表明其对表观遗传编程的影响。它导致海马和皮层中总体 DNA 甲基化谱的变化,并调节伤害性反应。这些发现强调了考虑氟西汀的表观遗传和发育影响的重要性 (Toffoli 等人,2014)。

作用机制

安全和危害

Fluoxetine is generally safe but it does have some side effects. Some common side effects include unusual dreams or change in sleep habits, sexual problems, loss of appetite, diarrhea, or indigestion, nausea, vomiting, or dry mouth, feeling unusually weak or tired, headache, dizziness, flu-like symptoms, yawning, sore throat or sinus infection, shaking or tremor, sweating, feeling nervous or anxious, hot flashes, and rash . It’s important to note that some young people have thoughts about suicide when first taking an antidepressant .

未来方向

Fluoxetine can be considered a drug successfully used in several diseases for its favorable safety/efficacy ratio . As the response rate of mentally ill patients is strictly related to each patient’s personal characteristics, any new drug in this area will have to be developed under these considerations .

属性

IUPAC Name |

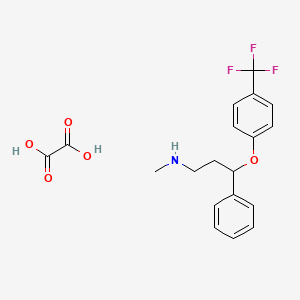

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOSCBUBUNGPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114414-02-7 | |

| Record name | Fluoxetine oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOXETINE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/640AZ74IZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3045740.png)